3-Methoxy vs. 4-Methoxy Regioisomer: Complete Regioselectivity in N-Arylation vs. 1:1 Isomer Mixture
In the Larock N-arylation protocol (CsF, MeCN, room temperature), the 3-methoxy-substituted silylaryl triflate (1b, i.e., the target compound) reacts with aniline to generate exclusively a single regioisomer of the mono- or diarylation product (Table 1, entries 2 and 21) [1]. In sharp contrast, the 4-methoxy-substituted analog (1d) reacts with N-methylaniline under identical conditions to afford two regioisomers in an essentially 1:1 ratio (Table 1, entry 16) [1]. This divergent behavior is attributed to the distinct steric and electronic polarization imparted by the 3-methoxy vs. 4-methoxy group on the aryne triple bond [2].
| Evidence Dimension | Regioselectivity in N-arylation of aromatic amines |
|---|---|
| Target Compound Data | Single regioisomer (100:0); diarylation 94% isolated yield (entry 21) |
| Comparator Or Baseline | 4-Methoxy-2-(trimethylsilyl)phenyl triflate (1d): two isomers, approx. 1:1 ratio; 94% combined yield (entry 16) |
| Quantified Difference | Complete regiochemical fidelity (single product) vs. non-selective mixture (1:1) |
| Conditions | CsF (2.0–4.0 equiv), MeCN, room temperature, 5–72 h |
Why This Matters
For synthetic chemists pursuing structure–activity relationship (SAR) studies or API intermediate synthesis, the ability to obtain a single regioisomer eliminates chromatographic separation of intractable isomer mixtures and avoids the ≥50% mass loss inherent to non-selective processes.
- [1] Liu, Z.; Larock, R. C. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. J. Org. Chem. 2006, 71 (8), 3198–3209. View Source
- [2] Liu, Z. Novel Aryne Chemistry in Organic Synthesis. Ph.D. Dissertation, Iowa State University, 2006. Section discussing regioisomer outcomes for methoxy-substituted silylaryl triflates 1b and 1d. View Source
